2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 2,5-dimethylphenyl group and an 8-ethyl group, along with a carbonyl chloride functional group at the 4-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 2,5-dimethylphenyl group can be introduced through Friedel-Crafts alkylation using 2,5-dimethylbenzoyl chloride and aluminum chloride as a catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Formation of the Carbonyl Chloride: The final step involves the conversion of the carbonyl group to a carbonyl chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.
Uniqueness
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and compounds with diverse applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGROJQZEGJRERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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